Hexestrol-d6 (hexane-2,2,3,4,5,5-d6) (meso)
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Overview
Description
(Rac)-Hexestrol-d6 (hexane-2,2,3,4,5,5-d6) is a deuterated form of hexestrol, a synthetic estrogen. Deuterated compounds are often used in scientific research to study metabolic pathways and mechanisms of action due to their stability and distinguishable mass.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-Hexestrol-d6 typically involves the deuteration of hexestrol. This can be achieved through various methods, including catalytic hydrogenation in the presence of deuterium gas or using deuterated reagents.
Industrial Production Methods
Industrial production of (Rac)-Hexestrol-d6 would likely follow similar methods to those used in laboratory synthesis but on a larger scale. This might involve the use of specialized equipment to handle deuterium gas and ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Rac)-Hexestrol-d6 can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Further reduction to more saturated compounds.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using halogens like chlorine or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce more saturated hydrocarbons.
Scientific Research Applications
(Rac)-Hexestrol-d6 has several applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Helps in understanding metabolic processes and enzyme interactions.
Medicine: Investigated for its potential effects on estrogen receptors and related pathways.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of (Rac)-Hexestrol-d6 involves its interaction with estrogen receptors. The deuterium atoms in the compound provide stability and allow for detailed study of its binding and activity at the molecular level. This helps in understanding the pathways and targets involved in its effects.
Comparison with Similar Compounds
Similar Compounds
Hexestrol: The non-deuterated form of (Rac)-Hexestrol-d6.
Diethylstilbestrol: Another synthetic estrogen with similar properties.
Estradiol: A natural estrogen with comparable biological activity.
Uniqueness
(Rac)-Hexestrol-d6 is unique due to its deuterium content, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in research settings where detailed analysis of metabolic pathways is required.
Properties
Molecular Formula |
C18H22O2 |
---|---|
Molecular Weight |
276.4 g/mol |
IUPAC Name |
4-[2,2,3,4,5,5-hexadeuterio-4-(4-hydroxyphenyl)hexan-3-yl]phenol |
InChI |
InChI=1S/C18H22O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h5-12,17-20H,3-4H2,1-2H3/i3D2,4D2,17D,18D |
InChI Key |
PBBGSZCBWVPOOL-WQNCLESNSA-N |
Isomeric SMILES |
[2H]C([2H])(C)C([2H])(C1=CC=C(C=C1)O)C([2H])(C2=CC=C(C=C2)O)C([2H])([2H])C |
Canonical SMILES |
CCC(C1=CC=C(C=C1)O)C(CC)C2=CC=C(C=C2)O |
Origin of Product |
United States |
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